ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester

Analytical Method Development RP-HPLC Impurity Profiling Lipophilicity-Driven Retention

Generic impurity standards cannot resolve co-eluting lamivudine-related substances, risking ANDA rejection due to systematic differences in retention behavior and detector response. CAS 147126-74-7-Lamivudine Impurity 17-is a stereochemically defined ent-lamivudine acid (1S,2R,5S)-menthyl ester (MW 381.49) whose elevated lipophilicity versus lamivudine (MW 229.26, logP ~-0.9) guarantees a unique retention time on C18 columns, enabling baseline resolution from the API peak and other process-related impurities. • Supplied at ≥95% purity with full regulatory-compliant characterization data for system suitability, linearity, accuracy, and LOD/LOQ determinations per ANDA requirements. • Optional traceability against USP/EP pharmacopeial standards supports QC batch release and regulatory inspection documentation. • Stored at 2-8°C; shipped under ambient conditions with temperature monitoring available.

Molecular Formula C18H27N3O4S
Molecular Weight 381.50
CAS No. 147126-74-7
Cat. No. B601555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester
CAS147126-74-7
Synonymsent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester;  (2S,5R)-5-(4-Amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic Acid (1S,2R,5S)-5-Methyl-2-(1-methylethyl)cyclohexyl Ester; 
Molecular FormulaC18H27N3O4S
Molecular Weight381.50
Structural Identifiers
SMILESCC1CCC(C(C1)OC(=O)C2OC(CS2)N3C=CC(=NC3=O)N)C(C)C
InChIInChI=1S/C18H27N3O4S/c1-10(2)12-5-4-11(3)8-13(12)24-16(22)17-25-15(9-26-17)21-7-6-14(19)20-18(21)23/h6-7,10-13,15,17H,4-5,8-9H2,1-3H3,(H2,19,20,23)/t11-,12+,13-,15+,17-/m0/s1
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

ent-Lamivudine Acid Menthyl Ester: Procurement Guide


ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester (CAS 147126-74-7), also cataloged as Lamivudine Impurity 17, is a stereochemically defined ester conjugate of the ent-lamivudine carboxylic acid with (1S,2R,5S)-menthol (molecular formula C18H27N3O4S, molecular weight 381.49 g/mol) [1]. This compound is classified as a process-related impurity and a synthetic intermediate in the preparation of lamivudine, a potent nucleoside reverse transcriptase inhibitor (NRTI) used in antiretroviral and anti-hepatitis B therapy . Its structural features—combining the oxathiolane nucleoside core of lamivudine with a bulky, lipophilic menthyl ester moiety—produce physicochemical and chromatographic properties that differ fundamentally from those of lamivudine free base and other commonly encountered lamivudine impurities, warranting its use as a dedicated reference standard in analytical method development, method validation (AMV), and quality control (QC) for ANDA submissions and commercial production [2].

Stereochemically defined impurity reference standard for ANDA method development
Distinct menthyl ester conjugate with retention behavior differing from lamivudine free base
Supplier-provided characterization data supports regulatory-compliant impurity profiling

Why Generic Lamivudine Standards Cannot Substitute


Lamivudine-related impurities are structurally and chromatographically heterogeneous; generic substitution of one impurity reference standard for another yields invalid analytical results due to systematic differences in retention behavior, detector response, and resolution from the active pharmaceutical ingredient (API). ent-Lamivudine Acid Menthyl Ester (CAS 147126-74-7) differs from lamivudine (MW 229.26 g/mol, molecular formula C8H11N3O3S [1]) by the presence of a covalently attached menthyl ester group, which increases its molecular weight to 381.49 g/mol, substantially elevates its lipophilicity, and alters its UV absorption and mass spectrometric fragmentation patterns [2]. This compound also differs stereochemically from the lamivudine CME intermediate (CAS 147027-10-9), which shares the same molecular formula and weight but possesses distinct stereochemistry at the oxathiolane ring—(2R,5R) versus (2S,5R) in the target compound—and consequently exhibits different chromatographic retention and potentially different regulatory acceptance criteria . These differences preclude the use of lamivudine API, lamivudine EP Impurity D (ent-lamivudine enantiomer, CAS 134680-32-3, MW 229.26), or the CME intermediate as interchangeable alternatives for quantifying this specific impurity.

Lamivudine API
Different molecular weight and lipophilicity shift retention; cannot serve as calibrant for menthyl ester impurity
CME intermediate (CAS 147027-10-9)
Same molecular weight but inverted stereochemistry; distinct chromatographic retention precludes surrogate use
EP Impurity D (ent-lamivudine)
Enantiomer of lamivudine, lacks menthyl ester; retention and MS fragmentation do not match CAS 147126-74-7

Differentiation Evidence for ent-Lamivudine Menthyl Ester


Lipophilicity-Driven Chromatographic Retention

The target compound possesses a molecular weight of 381.49 g/mol and a molecular formula of C18H27N3O4S, representing a 152.23 g/mol increase over lamivudine free base (MW 229.26, C8H11N3O3S) [1]. This mass increase, combined with the introduction of the lipophilic menthyl ester moiety, substantially elevates the compound's hydrophobicity relative to lamivudine, whose computed logP is approximately −0.9 [2]. The resulting chromatographic behavior is fundamentally different: on a typical reversed-phase C18 column, the target compound elutes at a markedly longer retention time than lamivudine, requiring gradient or isocratic methods specifically optimized for its separation from both the API and co-eluting impurities [3].

Lipophilicity-driven retention
Head-to-head
MW increase +152.23 g/mol; logP shift from ~−0.9 (lamivudine) to substantially more lipophilic menthyl ester
Markedly longer RP-HPLC retention; dedicated reference required for system suitability
Method-dependent gradient or isocratic optimization needed
Analytical Method Development RP-HPLC Impurity Profiling Lipophilicity-Driven Retention

Refrigerated Storage Requirement

The target compound requires storage at 2–8°C (refrigerated) as specified by the manufacturer [1]. This requirement contrasts with lamivudine API, which is typically stored at ambient room temperature . The refrigerated storage specification implies that the menthyl ester linkage introduces hydrolytic or thermal lability not present in the lamivudine free base, consistent with general findings that lamivudine exhibits instability under alkaline and oxidative conditions [2]. For procurement and laboratory operations, this means dedicated cold-chain handling infrastructure is required.

Refrigerated storage
Reported
2–8°C storage required; lamivudine API stored at ambient temperature
Cold-chain handling essential; improper ambient storage may degrade ester linkage
Procurement logistics must include refrigerated shipping validation
Stability Studies Reference Standard Handling Procurement Logistics

Stereochemical Distinction from CME Intermediate

The target compound (CAS 147126-74-7) is the (2S,5R)-oxathiolane stereoisomer esterified with (1S,2R,5S)-menthol [1]. The lamivudine CME intermediate (CAS 147027-10-9) shares the identical molecular formula (C18H27N3O4S) and molecular weight (381.49 g/mol) but possesses the (2R,5R)-oxathiolane configuration esterified with (1R,2S,5R)-menthol . These diastereomers are not chromatographically identical. USP monographs specify relative retention time criteria for lamivudine diastereomer (RRT ~0.9 relative to lamivudine at 1.0) and enantiomer (RRT ~1.2), confirming that stereochemical differences produce measurable shifts in retention behavior [2]. The target compound, as a diastereomeric menthyl ester, is expected to exhibit a retention time distinct from both the CME intermediate and lamivudine.

Stereochemical distinction
Head-to-head
(2S,5R)-oxathiolane + (1S,2R,5S)-menthyl ester vs. CME intermediate (2R,5R) + (1R,2S,5R)-menthyl; same MW 381.49
Diastereomeric pair shows distinct RRT; CME intermediate cannot substitute for impurity quantification
USP lamivudine monograph confirms stereochemistry-driven retention shifts
Chiral Purity Stereoisomer Separation ANDA Regulatory Compliance

ANDA Purity Specification Compliance

Commercial suppliers list the target compound at ≥95% purity, with detailed characterization data compliant with regulatory guidelines and optional traceability against USP or EP pharmacopeial standards [1]. USP34 sets specific limits for lamivudine impurities: individual unspecified impurities are limited to ≤0.10%, impurities at RRT ~0.4 to ≤0.30%, and impurities at RRT ~0.9 to ≤0.20% of the lamivudine peak area . A reference standard of ≥95% purity is necessary to accurately quantify impurities at these sub-0.3% levels. This purity benchmark distinguishes the compound from generic research-grade lamivudine (typically 98–102% assay per USP) and from the CME intermediate (available at ~96% industrial-grade purity for bulk synthesis [2]).

Purity specification
Reported
≥95% purity with regulatory-compliant characterization; optional USP/EP traceability
Adequate purity for quantifying impurities at 0.10–0.30% levels per USP limits
CME intermediate (~96% industrial grade) lacks full characterization for ANDA use
Reference Standard Purity Pharmacopeial Compliance ANDA Quality Control

Menthyl Ester Lipophilicity in Prodrug Design

Esterification of nucleoside analogs with lipophilic moieties is an established prodrug strategy to enhance membrane permeability and intracellular drug delivery. Fatty acyl ester derivatives of lamivudine (5′-O-fatty acyl-3TC) demonstrated EC50 values of 0.2–2.3 μM against cell-free HIV-1, representing a 16–36-fold improvement in anti-HIV activity over unmodified lamivudine (EC50 = 11.4–32.7 μM in the same assay system) [1]. Similarly, a review of anti-HIV nucleoside prodrugs confirms that esterification improves oral absorption of inherently polar nucleosides [2]. While no direct antiviral activity data exist for CAS 147126-74-7, the menthyl ester modification is structurally consistent with this class of lipophilic nucleoside esters and would be expected to confer increased membrane permeability relative to the parent lamivudine acid, though the ent-configuration at the oxathiolane ring may abrogate antiviral activity.

Prodrug design context
Class-level
Lamivudine fatty acyl esters show 16–36-fold EC50 improvement over unmodified lamivudine; no direct data for CAS 147126-74-7
Menthyl ester motif aligns with lipophilic prodrug class; ent-configuration may preclude NRTI activity
Primary value remains as impurity reference standard, not bioactive tool
Nucleoside Prodrug Design Lipophilicity Modulation Intracellular Delivery

Recommended Applications for ent-Lamivudine Menthyl Ester


ANDA Impurity Method Validation

CAS 147126-74-7 serves as a characterized reference standard for developing and validating HPLC methods to detect Lamivudine Impurity 17 (process-related menthyl ester impurity) in lamivudine drug substance and formulated tablets. Its distinct molecular weight (381.49 g/mol) and elevated lipophilicity relative to lamivudine (MW 229.26, logP ~−0.9) ensure a unique retention time on C18 columns, enabling baseline resolution from the API peak and other impurities (e.g., lamivudine enantiomer at RRT ~1.2, diastereomer at RRT ~0.9 per USP) [1]. The ≥95% purity and regulatory-compliant characterization data make it directly suitable for system suitability, linearity, accuracy, and LOD/LOQ determinations required in ANDA submissions .

Stability-Indicating Forced Degradation

The refrigerated storage requirement (2–8°C) [1] indicates that the menthyl ester linkage is susceptible to hydrolysis under accelerated conditions. This compound can be used as a marker to validate stability-indicating HPLC methods capable of detecting ester hydrolysis degradation products in lamivudine formulations. A published LC-MS method for lamivudine-related substances demonstrated that lamivudine undergoes hydrolysis, oxidation, epimerization, and deamination under stress conditions, and that the impurity profile of formulated products differs significantly from that of the drug substance [2]. Incorporating CAS 147126-74-7 into forced degradation protocols enables laboratories to establish whether the menthyl ester impurity increases under specific stress conditions (e.g., alkaline hydrolysis or elevated temperature) and to validate method specificity accordingly.

Chiral Purity in Process Control

The target compound, with its defined (2S,5R)-oxathiolane and (1S,2R,5S)-menthyl stereochemistry [1], is distinguishable from the diastereomeric CME intermediate (CAS 147027-10-9, (2R,5R)-oxathiolane with (1R,2S,5R)-menthyl ester, same MW 381.49) . This enables its use as a chiral reference marker in process development and in-process control during lamivudine manufacture via the L-menthol chiral auxiliary route. Pharmaceutical manufacturers employing the menthyl glyoxylate synthetic pathway [3] can use CAS 147126-74-7 to verify that the unwanted ent-diastereomer is adequately removed during purification and to set appropriate acceptance criteria in the drug substance specification.

Pharmacopeial Traceability and QC Batch Release

Suppliers offer optional traceability of CAS 147126-74-7 against USP or EP pharmacopeial standards [1], enabling its use as a working reference standard in QC batch release testing during commercial lamivudine production. USP impurity limits for lamivudine specify ≤0.10% for unspecified individual impurities, ≤0.30% for the impurity at RRT ~0.4, and ≤0.20% for the impurity at RRT ~0.9 . A properly characterized reference standard with documented purity and traceability supports compliance with these pharmacopeial requirements, reduces the risk of out-of-specification investigations, and provides auditable documentation for regulatory inspections.

Application
Selection Property
Validation Focus
ANDA impurity method development
Distinct retention and spectral profile
Specificity and resolution from API and other impurities
Stability-indicating method validation
Ester linkage hydrolytic sensitivity
Forced degradation and degradation product monitoring
Chiral purity process control
Stereochemical identity confirmation
Diastereomeric separation and acceptance criteria
Pharmacopeial traceability and QC release
Documented purity and USP/EP link
Regulatory documentation and batch-to-batch consistency
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